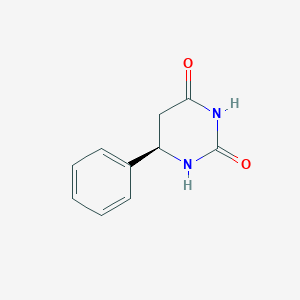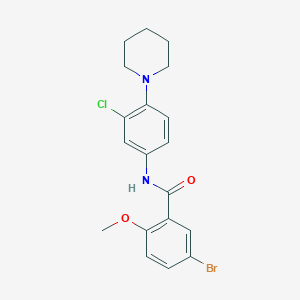![molecular formula C23H24N2O5 B12458811 1-Oxo-1-phenylbutan-2-yl 1-{[(2-methylphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B12458811.png)
1-Oxo-1-phenylbutan-2-yl 1-{[(2-methylphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Oxo-1-phenylbutan-2-yl 1-{[(2-methylphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a phenyl group, a pyrrolidine ring, and multiple functional groups, making it an interesting subject for chemical studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Oxo-1-phenylbutan-2-yl 1-{[(2-methylphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate typically involves multi-step organic reactions. One common approach is the condensation of 1-oxo-1-phenylbutan-2-yl with 1-{[(2-methylphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate under controlled conditions. The reaction may require catalysts, specific temperatures, and solvents to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized for yield and purity, and the process may include purification steps such as crystallization or chromatography to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1-Oxo-1-phenylbutan-2-yl 1-{[(2-methylphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, altering its structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
1-Oxo-1-phenylbutan-2-yl 1-{[(2-methylphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound may be used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-Oxo-1-phenylbutan-2-yl 1-{[(2-methylphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites, inhibiting or activating specific pathways. The exact mechanism depends on the context of its use, such as in biological systems or chemical reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-((S)-3-(((S)-1-Ethoxy-1-oxo-4-phenylbutan-2-yl)amino)-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-1-yl)acetic acid
- (S)-2-(((S)-1-Ethoxy-1-oxo-4-phenylbutan-2-yl)amino)propanoic acid
Uniqueness
1-Oxo-1-phenylbutan-2-yl 1-{[(2-methylphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to participate in a wide range of chemical reactions and makes it valuable for various research applications.
Eigenschaften
Molekularformel |
C23H24N2O5 |
|---|---|
Molekulargewicht |
408.4 g/mol |
IUPAC-Name |
(1-oxo-1-phenylbutan-2-yl) 1-[(2-methylbenzoyl)amino]-5-oxopyrrolidine-3-carboxylate |
InChI |
InChI=1S/C23H24N2O5/c1-3-19(21(27)16-10-5-4-6-11-16)30-23(29)17-13-20(26)25(14-17)24-22(28)18-12-8-7-9-15(18)2/h4-12,17,19H,3,13-14H2,1-2H3,(H,24,28) |
InChI-Schlüssel |
OYWYABCNZMBSEG-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C(=O)C1=CC=CC=C1)OC(=O)C2CC(=O)N(C2)NC(=O)C3=CC=CC=C3C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(4-fluorophenyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]-9H-purin-6-amine](/img/structure/B12458761.png)
![N-[3-(butanoylamino)phenyl]-3-chloro-1-benzothiophene-2-carboxamide](/img/structure/B12458764.png)
![6-chloro-1-(4-methylphenyl)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12458765.png)
![N-[3-(1H-benzimidazol-2-yl)phenyl]-4-[(2,2-dimethylpropanoyl)amino]benzamide](/img/structure/B12458766.png)
![3-Aza-3-(3-hydroxypropyl)bicyclo[3.1.0]hexane hydrochloride](/img/structure/B12458768.png)

![Dimethyl 1-(1,3-benzodioxol-5-ylmethyl)-4-[4-(furan-2-yl)phenyl]-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B12458771.png)

![2-chloro-N-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]carbamothioyl}-4-methylbenzamide](/img/structure/B12458777.png)

![(E)-methyl 3-(3-(N-((4'-(dimethylamino)-[1,1'-biphenyl]-4-yl)methyl)cyclohexanecarboxamido)phenyl)acrylate](/img/structure/B12458790.png)
![2-(4-Nitrophenyl)-2-oxoethyl 1-{[(2-chlorophenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B12458798.png)

